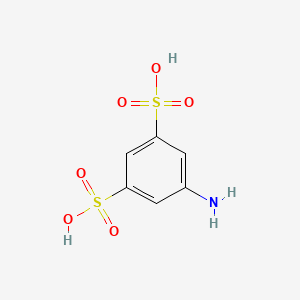

5-Amino-1,3-benzenedissulfonic acid

Description

Contextual Significance within Aromatic Sulfonic Acid Chemistry

Aromatic sulfonic acids are a class of organic compounds characterized by an aromatic ring, such as benzene (B151609), to which a sulfonic acid group (-SO₃H) is attached. numberanalytics.comfiveable.me These compounds are notable for their strong acidity, generally being much stronger acids than their carboxylic acid counterparts. wikipedia.orgfiveable.me The sulfonic acid group is a strongly electron-withdrawing and meta-directing substituent, influencing the reactivity and substitution patterns of the benzene ring. fiveable.me

The significance of aromatic sulfonic acids in organic chemistry stems from their role as versatile intermediates in synthesis. numberanalytics.com The sulfonation reaction, an electrophilic aromatic substitution, is a fundamental process for introducing the sulfonic acid group onto an aromatic ring and is considered one of the most important reactions in industrial organic chemistry. numberanalytics.comwikipedia.org This functional group can be converted into other groups, such as sulfonamides and sulfonyl chlorides, or removed (desulfonation) under certain conditions, making it useful as a temporary directing group. wikipedia.org

In the specific case of 5-Amino-1,3-benzenedisulfonic acid, the presence of both an amino group and two sulfonic acid groups on the benzene ring creates a unique electronic environment. The amino group is an activating, ortho-para directing group, while the sulfonic acid groups are deactivating and meta-directing. This combination of functionalities influences the molecule's reactivity in further substitution reactions and its potential use as a building block in the synthesis of dyes and other specialized chemical compounds. google.com

Historical Trajectories of Research on Benzenedisulfonic Acid Derivatives

Research into benzenesulfonic acids and their derivatives has a long history, with foundational work dating back to the early 20th century. Early industrial and academic research focused on the fundamental processes of sulfonation and the use of these compounds as precursors for other important chemicals. scribd.comacs.org For instance, the alkali metal salt of benzenesulfonic acid was historically used in the industrial production of phenol (B47542) through a process known as alkaline fusion. wikipedia.org

The study of benzenedisulfonic acids, specifically, evolved from the understanding of monosulfonation. Research from as early as 1921 investigated the conditions required to introduce a second sulfo group onto a benzenemonosulfonic acid core. acs.org Over the decades, research has refined the methods for synthesizing specific isomers of benzenedisulfonic acid and its derivatives. rsc.org Patents from the late 1920s already described processes for manufacturing compounds like aniline-2,5-disulphonic acid, highlighting an early interest in aminobenzenedisulfonic acid structures for industrial applications, likely in the dye industry. google.com

More recent research continues to explore these compounds, developing new synthetic routes and investigating their properties for advanced applications. For example, studies have focused on creating metal-organic frameworks using para-benzenedisulfonic acid and its halogenated derivatives. rsc.org The ongoing interest in these molecules underscores the foundational importance of benzenedisulfonic acid derivatives in the broader landscape of organic chemical synthesis. researchgate.net

Physicochemical Properties of 5-Amino-1,3-benzenedisulfonic Acid and Related Compounds

| Property | 5-Amino-1,3-benzenedisulfonic acid | 5-Amino-4-hydroxybenzene-1,3-disulfonic acid | 1,3-Benzenedisulfonic acid disodium (B8443419) salt |

| Molecular Formula | C₆H₇NO₆S₂ | C₆H₇NO₇S₂ lookchem.comnih.gov | C₆H₄(SO₃Na)₂ sigmaaldrich.com |

| Molecular Weight | 253.25 g/mol | 269.26 g/mol lookchem.com | 282.20 g/mol sigmaaldrich.com |

| CAS Number | 5294-05-3 | 120-98-9 lookchem.com | 831-59-4 sigmaaldrich.com |

| Appearance | Data not available | Solid | Solid sigmaaldrich.com |

| Solubility in Water | Data not available | Data not available | 663 g/L sigmaaldrich.com |

| Hydrogen Bond Donor Count | 3 | 4 lookchem.comnih.gov | 0 |

| Hydrogen Bond Acceptor Count | 7 | 8 lookchem.comnih.gov | 6 |

Properties

IUPAC Name |

5-aminobenzene-1,3-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO6S2/c7-4-1-5(14(8,9)10)3-6(2-4)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWNQBBVSVGAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 1,3 Benzenedisulfonic Acid

Principal Synthetic Routes to 5-Amino-1,3-benzenedisulfonic Acid

The manufacturing of 5-amino-1,3-benzenedisulfonic acid primarily relies on established aromatic chemistry, with the most common pathway involving the modification of a pre-functionalized benzene (B151609) ring.

Reduction Pathways from 5-Nitro-1,3-benzenedisulfonic Acid

The most prevalent and direct method for synthesizing 5-amino-1,3-benzenedisulfonic acid is the reduction of its nitro precursor, 5-nitro-1,3-benzenedisulfonic acid. scribd.com This transformation targets the selective reduction of the nitro group to an amine, leaving the sulfonic acid groups intact. A variety of reducing agents and conditions have been explored for this purpose, each offering different advantages in terms of yield, purity, and environmental impact.

Commonly employed reduction methods in industrial and laboratory settings include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are effective for this transformation. google.comresearchgate.net The reaction is typically carried out under pressure and provides high yields with clean workups, as the byproducts are minimal. organic-chemistry.org Formic acid can also serve as a hydrogen source in transfer hydrogenation reactions catalyzed by Pd/C. researchgate.net

Metal-Acid Systems: The use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid, such as hydrochloric acid (HCl), is a classic method for nitro group reduction. researchgate.net

Sulfide-Based Reduction: Sodium sulfhydrate or sodium hydrosulfite (Na₂S₂O₄) can be used to reduce aromatic nitro compounds. researchgate.netgoogleapis.com This method is often employed for its selectivity, particularly when other reducible functional groups are present in the molecule.

The choice of reducing agent can be influenced by the desired scale of the reaction and the presence of other functional groups on the aromatic ring.

Table 1: Comparison of Reduction Methods for 5-Nitro-1,3-benzenedisulfonic Acid

| Reduction Method | Reagents | Typical Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Pressurized H₂, solvent | High yield, clean reaction |

| Transfer Hydrogenation | Formic Acid, Pd/C | Reflux | Avoids handling of H₂ gas |

| Metal-Acid Reduction | Fe/HCl or Sn/HCl | Acidic medium | Cost-effective |

| Sulfide Reduction | Na₂S₂O₄ or NaSH | Aqueous, often basic | Good selectivity |

Exploration of Alternative Precursors and Synthetic Strategies

While the reduction of the corresponding nitro compound is the most common route, alternative synthetic strategies for 5-amino-1,3-benzenedisulfonic acid and its isomers have been investigated. These methods often involve the sulfonation of a substituted aniline (B41778) precursor.

One such strategy involves the direct sulfonation of metanilic acid (3-aminobenzenesulfonic acid). chemsrc.com By treating metanilic acid with a strong sulfonating agent like oleum (B3057394) (fuming sulfuric acid) at elevated temperatures, a second sulfonic acid group can be introduced onto the benzene ring. scribd.com The position of the second sulfonation is directed by the existing amino and sulfonic acid groups.

Another approach involves the sulfonation of aniline, followed by separation of the desired isomer. google.com The sulfonation of aromatic amines can lead to a mixture of products, and controlling the reaction conditions such as temperature and the strength of the sulfonating agent is crucial to maximize the yield of the desired disulfonic acid. google.comthieme-connect.de

Advanced Purification and Isolation Techniques for Laboratory Synthesis

The purification and isolation of 5-amino-1,3-benzenedisulfonic acid from the reaction mixture are critical steps to obtain a product of high purity. The amphoteric nature of the molecule, containing both acidic sulfonic acid groups and a basic amino group, along with its high solubility in water, necessitates specific purification techniques.

A common method for isolation involves salting out . After the synthesis, the reaction mixture can be poured into a concentrated solution of an alkali metal chloride, such as sodium chloride. thieme-connect.de This increases the ionic strength of the solution, reducing the solubility of the sodium salt of the sulfonic acid and causing it to precipitate. thieme-connect.de

Alternatively, the difference in solubility between various metal salts of the sulfonic acid can be exploited. The addition of lime (calcium hydroxide) can precipitate insoluble calcium salts, which can then be separated. thieme-connect.de

For isolation following reduction reactions, the product can be precipitated by adjusting the pH of the solution. Treatment with sulfur dioxide (SO₂) to lower the pH can cause the free amino acid to precipitate, which can then be collected by filtration or centrifugation. googleapis.com The isolated solid is often washed with various solvents, such as cold water, ethanol (B145695), or toluene, to remove residual impurities before being dried. googleapis.comrsc.orgresearchgate.net Recrystallization from aqueous ethanol is another technique used to achieve high purity. researchgate.net

Chemical Derivatization and Functionalization of 5-Amino-1,3-benzenedisulfonic Acid

The presence of both an amine and two sulfonic acid groups makes 5-amino-1,3-benzenedisulfonic acid a versatile building block for further chemical transformations.

Reactions Involving the Amine Functional Group

The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities.

Diazotization and Azo Coupling: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. thieme-connect.deimrpress.com This diazonium salt is a reactive intermediate that can undergo coupling reactions with electron-rich aromatic compounds (e.g., phenols and anilines) to form azo dyes. imrpress.com This reaction is fundamental to the use of 5-amino-1,3-benzenedisulfonic acid in the dye industry.

Amide Formation (Acylation): The amine can react with acid chlorides or anhydrides to form amides. mnstate.edu For example, acetylation with acetic anhydride (B1165640) can be used to protect the amino group or to modify the final properties of a derivative. google.com

Schiff Base Formation: The amino group can condense with aldehydes or ketones to form an imine, also known as a Schiff base. mnstate.edu This reaction has been demonstrated in the gas phase between peptide primary amines and 4-formyl-1,3-benzenedisulfonic acid (FBDSA), highlighting the reactivity of the amine group. nih.govresearchgate.net

Condensation Reactions: The amine can participate in condensation reactions with other reactive species. For instance, it is used in the synthesis of C.I. Reactive Red 79, where it condenses with a derivative of 2,4,6-trichloro-1,3,5-triazine. dyestuffintermediates.com

Table 2: Key Reactions of the Amine Group

| Reaction Type | Reagents | Product | Application |

| Diazotization | NaNO₂, HCl | Diazonium Salt | Azo Dye Synthesis |

| Acylation | Acetic Anhydride | N-acetyl derivative | Intermediate Synthesis |

| Schiff Base Formation | Aldehydes/Ketones | Imine | Derivatization |

| Condensation | Triazine derivatives | Substituted triazine | Reactive Dye Synthesis |

Transformations of the Sulfonic Acid Moieties

The sulfonic acid groups are generally less reactive than the amine group but can undergo specific transformations.

Sulfonyl Chloride Formation: The sulfonic acid groups can be converted to the more reactive sulfonyl chlorides by treatment with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). rsc.orgacs.org These sulfonyl chlorides are valuable intermediates for synthesizing sulfonamides and sulfonate esters.

Desulfonation: Under harsh conditions, such as heating in the presence of aqueous acid, the sulfonic acid groups can be removed from the aromatic ring. scribd.com

Salt Formation and Coordination: As strong acids, the sulfonic acid groups readily form salts with bases. thieme-connect.de They can also act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs), demonstrating their utility in materials science. researchgate.net

Hydrolysis of Derivatives: Derivatives such as sulfonyl chlorides or sulfonamides can be hydrolyzed back to the sulfonic acid under appropriate conditions. thieme-connect.de

Synthesis of Complex Aromatic Systems from 5-Amino-1,3-benzenedisulfonic Acid

5-Amino-1,3-benzenedisulfonic acid serves as a crucial building block in the synthesis of various complex aromatic systems, most notably in the production of azo dyes. Its bifunctional nature, possessing both a reactive amino group and two strongly acidic, water-solubilizing sulfonic acid groups, makes it a valuable intermediate. The primary chemical transformation involves the diazotization of its amino group, followed by an azo coupling reaction with an electron-rich aromatic partner. This fundamental sequence allows for the construction of large, conjugated systems that are the basis of many synthetic colorants.

The core of this synthetic strategy is the conversion of the primary aromatic amine into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). canada.ca The resulting diazonium salt is a highly reactive electrophile.

This electrophile is then subjected to a coupling reaction with a suitable nucleophilic aromatic compound, known as the coupling component. nih.gov Common coupling components are electron-rich species such as phenols, naphthols, and other aromatic amines. imrpress.com The electrophilic diazonium ion attacks the activated ring of the coupling component, forming a characteristic azo bond (–N=N–), which links the two aromatic moieties and extends the conjugated π-system, often giving rise to a colored compound. nih.gov

A significant application of 5-amino-1,3-benzenedisulfonic acid is in the synthesis of reactive dyes. These dyes are designed to form covalent bonds with textile fibers, leading to excellent wash fastness. In these complex syntheses, 5-amino-1,3-benzenedisulfonic acid can be incorporated as a terminal component or as a linking molecule in more elaborate structures. For instance, in the manufacturing of certain reactive dyes, a multi-step process is employed where different aromatic amines and coupling components are sequentially linked, often using a reactive heterocyclic system like a triazine as a core.

The general conditions for these multi-step syntheses require careful control of pH and temperature at each stage to ensure the desired reaction occurs selectively. google.comgoogle.com

The following tables summarize the key reactions and components involved in the synthesis of complex aromatic systems using aminobenzenesulfonic acids as precursors.

| Parameter | Condition | Reagents | Purpose |

|---|---|---|---|

| Temperature | 0–5 °C | Ice bath | To maintain the stability of the diazonium salt. |

| pH | Strongly acidic | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | To generate nitrous acid from sodium nitrite. |

| Reactant | Aromatic Primary Amine | Sodium Nitrite (NaNO₂) | Forms the highly electrophilic diazonium salt. |

Reaction Mechanisms and Kinetics of 5 Amino 1,3 Benzenedisulfonic Acid Systems

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving aminobenzenesulfonic acids are diverse, with sulfonation and reactions involving the amino group being primary examples. scribd.com The amino group (-NH2), being an activating group, directs electrophilic substitution to the ortho and para positions. However, the sulfonic acid groups (-SO3H) are strongly deactivating and meta-directing. The positions of these competing groups on the benzene (B151609) ring are crucial in determining the final product of a reaction.

In the synthesis of related compounds, such as FD&C Yellow No. 5, 4-aminobenzenesulfonic acid is first diazotized with sodium nitrite (B80452) and hydrochloric acid. science.gov This process forms a diazonium salt intermediate. This reactive intermediate is then coupled with another aromatic compound to form the final azo dye. science.gov While this example uses a structural isomer, the underlying reaction pathway involving the amino group is fundamental to the chemistry of 5-Amino-1,3-benzenedisulfonic acid as well.

During reactions such as sulfonation, the process is reversible, and the position of the sulfo group can change with reaction conditions like temperature, a phenomenon known as isomerization. scribd.com The formation of intermediates like the eudesmane (B1671778) cation has been studied in related enzymatic reactions, highlighting the role of transient species in determining the reaction outcome. science.gov

Furthermore, in the context of forming Schiff bases, a reaction relevant to the amino group, intermediates are formed through the reaction of a primary amine with an aldehyde. This reaction proceeds via an ion/ion complex, which upon collisional activation in the gas phase, can lose a water molecule to form the Schiff base. acs.org A supra-amphiphile named disodium-4-azobenzeneamino-1,3-benzenedisulfonate, linked by a Schiff base, demonstrates how these intermediates can be designed for specific functions, such as creating pH-responsive molecular switches. researchgate.net

Quantitative Kinetic Studies of Chemical Processes

Quantitative kinetic studies provide insight into the rates and mechanisms of chemical reactions. For aminobenzenesulfonic acids and related compounds, these studies often focus on reactions like dye adsorption, complex dissociation, and hydrolysis.

For instance, kinetic studies on the adsorption of acidic dyes onto anion exchangers have shown that the process often follows a pseudo-second-order kinetic model. researchgate.net In one such study, the equilibrium for dye adsorption was reached in 40 minutes for initial dye concentrations up to 300 mg/L. researchgate.net

The dissociation kinetics of metal complexes involving sulfonated aromatic compounds have also been investigated. The dissociation of iron(III) complexes with Tiron (1,2-dihydroxy-3,5-benzenedisulfonate) in acidic solutions was studied as a function of hydrogen ion concentration and temperature. acs.org The study revealed that the kinetics could be explained by reactions involving both protonated and non-protonated complex species. acs.org The rate constants for these dissociation steps were determined at various temperatures. acs.org

The hydrolysis of Schiff bases derived from related aminophenols has been studied across a range of pH values. researchgate.net These studies help in understanding the stability of the imine linkage under different conditions and often reveal that the reaction mechanism can shift with pH. researchgate.net Kinetic studies on the reaction of trinitrobenzenesulfonic acid with amino acids and peptides have also been performed to understand the reactivity of amino groups. nih.gov

Table 1: Kinetic Data for the Dissociation of Iron(III)-Tiron Complexes at 25 °C acs.org

| Reaction Step (n) | Rate Constant | Value | Activation Enthalpy (ΔH*) (kcal mol⁻¹) | Activation Entropy (ΔS*) (cal mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| 1 | k₁ | 2.3 M⁻¹ s⁻¹ | 8.9 | -27.1 |

| 1 | k₋₁ | 1.18 M⁻¹ s⁻¹ | 4.04 | -44.8 |

| 3 | k₃ | 7.7 x 10³ | 15.8 | 12.3 |

This table presents selected kinetic parameters for the dissociation of the mono (n=1) and tris (n=3) complexes of iron(III) with Tiron, a structurally related benzenedisulfonate compound. The data highlights the different rate constants and activation parameters for the forward (k) and reverse (k⁻¹) reactions.

Investigation of Structure-Reactivity Relationships and Substituent Effects

The relationship between the molecular structure of 5-Amino-1,3-benzenedisulfonic acid and its chemical reactivity is significantly influenced by the electronic effects of its substituents. The amino group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, while the sulfonic acid groups are strongly electron-withdrawing and deactivating.

Studies on arylboronic acids, which share the feature of having substituents on a benzene ring, demonstrate how electronic properties influence reactivity. The stability constants of esters formed from arylboronic acids and diols follow the Hammett equation, which provides a quantitative measure of the electronic effect of substituents. acs.orgresearchgate.net For these systems, the Hammett reaction constant (ρ) varies depending on the acidity of the diol, indicating a strong dependence of the reaction on the electronic nature of the reactants. acs.orgresearchgate.net

The position of substituents is also critical. For instance, in the degradation of 4-aminobenzenesulfonate (B1229798) by Hydrogenophaga intermedia, the specific arrangement of genes responsible for its catabolism underscores the importance of the substituent's location. science.gov

The structure-activity relationships of various chemical series containing substituted benzene rings have been explored. For example, research on tertiary amine derivatives of cinnamic acid as enzyme inhibitors showed that the nature and position of substituents markedly influence their inhibitory activity. science.gov Similarly, in a series of naphthoquinone derivatives, the location and nature of nitrogen substituents were found to influence their antibacterial activity, partly due to their redox potential. grafiati.com These examples, while not directly involving 5-Amino-1,3-benzenedisulfonic acid, illustrate the universal principle that substituent identity and position are key determinants of chemical and biological activity.

Table 2: List of Compound Names

| Compound Name |

|---|

| 5-Amino-1,3-benzenedisulfonic acid |

| 4-Aminobenzenesulfonic acid |

| Sodium nitrite |

| Hydrochloric acid |

| Trinitrobenzenesulfonic acid |

| Tiron (1,2-dihydroxy-3,5-benzenedisulfonate) |

| Disodium-4-azobenzeneamino-1,3-benzenedisulfonate |

| Cinnamic acid |

| Naphthoquinone |

Advanced Spectroscopic and Analytical Characterization of 5 Amino 1,3 Benzenedisulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-Amino-1,3-benzenedisulfonic acid. The symmetry of the molecule, combined with the electronic effects of the amino and sulfonic acid groups, results in a distinct NMR spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals only in the aromatic region. The molecule has a plane of symmetry through the C2-C5 axis, making the protons at the C4 and C6 positions chemically equivalent. This results in three distinct aromatic proton signals. The amino group (-NH₂) is an activating, ortho-para directing group, causing upfield shifts (to lower ppm values) for adjacent protons. Conversely, the two sulfonic acid groups (-SO₃H) are deactivating, meta-directing groups, causing significant downfield shifts for nearby protons. Based on these principles and data from analogous compounds like N¹,N³-dicarbamimidoylbenzene-1,3-disulfonamide, the predicted proton signals are assigned. rsc.org

Predicted ¹H NMR Spectral Data for 5-Amino-1,3-benzenedisulfonic Acid

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~7.9 - 8.2 | Triplet (t) or Singlet (s) | J ≈ 2.0 Hz | Located between two electron-withdrawing -SO₃H groups, resulting in a strong downfield shift. Appears as a triplet due to coupling with H-4 and H-6, or as a broad singlet if coupling is minimal. |

| H-4, H-6 | ~7.5 - 7.7 | Doublet (d) | J ≈ 2.0 Hz | Ortho to one -SO₃H group and meta to the -NH₂ group. Experiences a downfield shift. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the benzene (B151609) ring. Six distinct signals are expected. Carbons directly attached to the electronegative substituents (nitrogen and sulfur) will show the most significant shifts.

Predicted ¹³C NMR Spectral Data for 5-Amino-1,3-benzenedisulfonic Acid

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 | ~150 - 155 | Attached to the -NH₂ group (ipso-carbon), strongly deshielded. |

| C-1, C-3 | ~140 - 145 | Attached to the -SO₃H groups (ipso-carbons), significantly deshielded. |

| C-2 | ~120 - 125 | Located between two sulfonic acid groups. |

| C-4, C-6 | ~115 - 120 | Ortho to a sulfonic acid group and meta to the amino group. |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups within the 5-Amino-1,3-benzenedisulfonic acid molecule. The spectrum is characterized by absorption bands corresponding to the vibrations of the amino group, the sulfonic acid groups, and the substituted benzene ring. rsc.orgbohrium.com

Characteristic FTIR Absorption Bands for 5-Amino-1,3-benzenedisulfonic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Description |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Two distinct sharp to medium bands are characteristic of a primary amine. |

| 3100 - 3000 | Aromatic C-H Stretching | Aromatic Ring | Absorption from the C-H bonds on the benzene ring. |

| 3000 - 2500 | O-H Stretching | Sulfonic Acid (-SO₃H) | A very broad band, often obscuring other signals, due to strong hydrogen bonding of the acidic proton. |

| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | In-plane bending vibration of the amino group. |

| 1600, 1475 | C=C Stretching | Aromatic Ring | Characteristic absorptions for the aromatic ring backbone. |

| 1250 - 1120 | S=O Asymmetric Stretching | Sulfonic Acid (-SO₃H) | A strong and prominent band associated with the sulfonyl group. |

| 1080 - 1030 | S=O Symmetric Stretching | Sulfonic Acid (-SO₃H) | A strong band, also characteristic of the sulfonyl group. |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | The pattern of these bends can help confirm the 1,3,5-trisubstitution pattern of the ring. |

| 700 - 600 | S-O Stretching | Sulfonic Acid (-SO₃H) | Stretching vibration of the sulfur-oxygen single bond. |

Mass Spectrometry in Elucidating Molecular Structure and Derivatization Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and probing the structure of 5-Amino-1,3-benzenedisulfonic acid through fragmentation analysis. Due to the presence of two strongly acidic sulfonic acid groups, the compound is exceptionally well-suited for analysis by negative ion electrospray ionization (ESI-MS). upce.cz

In negative mode ESI, the molecule is expected to readily lose one or two protons to form a prominent singly charged ion [M-H]⁻ at an m/z of 252.0 or a doubly charged ion [M-2H]²⁻ at an m/z of 125.5.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion would induce fragmentation, providing structural confirmation. Key fragmentation pathways for aromatic sulfonic acids involve the neutral loss of sulfur trioxide (SO₃, 80 Da) or the loss of the HSO₃ radical (81 Da). nih.gov

While the compound's inherent properties make it amenable to MS analysis, derivatization of the primary amino group can be employed for specific applications. Reagents like 4-formyl-1,3-benzenedisulfonic acid (FBDSA) are used to derivatize the N-terminus of peptides, where the sulfonic acid groups guide fragmentation in a predictable manner. researchgate.netsigmaaldrich.com Similarly, the amino group of 5-Amino-1,3-benzenedisulfonic acid could be derivatized to alter its fragmentation or chromatographic properties for specialized analytical strategies.

Expected Ions in Mass Spectrometric Analysis of 5-Amino-1,3-benzenedisulfonic Acid

| Ion | Formula | Calculated m/z | Mode | Description |

| [M-H]⁻ | [C₆H₆NO₆S₂]⁻ | 252.0 | Negative ESI | Singly deprotonated molecular ion. |

| [M-2H]²⁻ | [C₆H₅NO₆S₂]²⁻ | 125.5 | Negative ESI | Doubly deprotonated molecular ion. |

| [M-H-SO₃]⁻ | [C₆H₆NO₃S]⁻ | 172.0 | Negative ESI-MS/MS | Fragment ion resulting from the neutral loss of SO₃. |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation of 5-Amino-1,3-benzenedisulfonic acid from impurities and for its quantitative analysis. The zwitterionic nature of the molecule, possessing both a basic amino group and acidic sulfonic acid groups, requires specialized HPLC approaches for effective retention and resolution.

Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC): This is a highly effective technique for analyzing ionic and zwitterionic compounds. km3.com.twnih.gov The method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte. For the anionic sulfonate groups, a cationic ion-pairing reagent, such as a tetrabutylammonium (B224687) salt, is used. This neutral ion pair has increased hydrophobicity, allowing for enhanced retention and separation on a standard reversed-phase column (e.g., C18). sielc.com

Reversed-Phase HPLC (RP-HPLC): Direct analysis on a reversed-phase column is possible but challenging due to the high polarity of the analyte. Success often requires specialized columns with low silanol (B1196071) activity or polar-embedded phases, coupled with highly aqueous mobile phases. For instance, a method using a Newcrom R1 reverse-phase column with an acetonitrile/water/acid mobile phase has been noted for the separation of the related compound 5-Amino-4-hydroxybenzene-1,3-disulphonic acid.

Typical HPLC Conditions for Analysis

| Parameter | Method: Ion-Pairing RP-HPLC |

| Stationary Phase (Column) | Reversed-Phase C18 or C8 (e.g., Hypersil-BDS) |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) buffer). sielc.com |

| Key Additive | Cationic Ion-Pair Reagent (e.g., 5-10 mM Tetrabutylammonium phosphate or 1-heptanesulfonic acid sodium salt). sielc.com |

| pH | Acidic (e.g., pH 2-3.5) to ensure protonation of the amino group and consistent ionization of the sulfonic acids. sielc.com |

| Detection | UV-Vis Detector (typically 210-254 nm). |

Applications of 5 Amino 1,3 Benzenedisulfonic Acid in Contemporary Chemical Research

Research into Dye Chemistry and Colorant Development

The structure of 5-amino-1,3-benzenedisulfonic acid is particularly well-suited for dye synthesis. The primary amino group can be readily converted into a diazonium salt, a highly reactive species that is central to the formation of azo dyes. nih.govcanada.ca The presence of two sulfonic acid groups imparts excellent water solubility to the resulting dyes, a crucial property for their application in aqueous dyeing processes for textiles like cotton, wool, and silk. imrpress.com

Role as a Key Intermediate in Acid and Reactive Dye Synthesis

5-Amino-1,3-benzenedisulfonic acid serves as a fundamental building block, often as the diazo component, in the synthesis of a wide range of acid and reactive dyes. imrpress.com In this role, the amine function is first diazotized using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. canada.ca This salt is then reacted with a coupling component—an electron-rich species like a phenol (B47542), naphthol, or another aromatic amine—to form the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the dye's color. nih.gov

The two sulfonic acid groups are critical for the classification and function of the resulting dyes as "acid dyes." These groups are anionic and allow the dye to form strong ionic bonds with cationic sites on protein fibers like wool and silk and synthetic polyamides. sdc.org.uk In reactive dyes, the 5-amino-1,3-benzenedisulfonic acid moiety provides the foundational color and solubility, while other parts of the dye molecule are designed to form covalent bonds with the fiber, such as cellulose (B213188) in cotton. researchgate.net For example, it is used in the multi-step synthesis of C.I. Reactive Red 79. dyestuffintermediates.com

Examples of Dye Classes Synthesized Using 5-Amino-1,3-benzenedisulfonic Acid

| Dye Class | Role of 5-Amino-1,3-benzenedisulfonic Acid | Key Feature | Fiber Application |

| Acid Dyes | Diazo Component | High water solubility and anionic nature from two -SO₃H groups. | Wool, Silk, Nylon |

| Reactive Dyes | Part of the chromophoric structure | Provides color and solubility to the dye molecule. | Cotton, Cellulose Fibers |

| Direct Dyes | Component in larger dye structures | The disulfonic acid structure can contribute to substantivity for cellulosic fibers. | Cotton |

Investigations into Dyeing Mechanisms and Fiber Interactions

Research into dyeing mechanisms highlights the importance of the sulfonic acid groups derived from intermediates like 5-amino-1,3-benzenedisulfonic acid. In acidic conditions, these anionic groups (-SO₃⁻) are strongly attracted to protonated amino groups (-NH₃⁺) in protein and polyamide fibers, forming salt linkages. sdc.org.uk This electrostatic attraction is the primary mechanism for the uptake and fixation of acid dyes. sdc.org.ukdalalinstitute.com The number and position of these sulfonic acid groups influence the dye's affinity, leveling properties, and wet fastness. Studies have shown that the degree of sulfonation affects how dyes are taken up by fibers; for instance, on nylon, monosulfonated dyes may be followed in uptake by disulfonated and then trisulfonated dyes. sdc.org.uk

Design and Synthesis of Novel Chromophores

Chemists leverage 5-amino-1,3-benzenedisulfonic acid in the design of new chromophores to achieve specific colors and performance properties. By strategically selecting the coupling component that reacts with the diazotized form of 5-amino-1,3-benzenedisulfonic acid, a vast array of colors can be generated. The electronic properties of substituents on both the diazo and coupling components fine-tune the energy levels of the molecular orbitals, thus controlling the wavelength of light absorbed and, consequently, the color observed. nih.gov

Furthermore, this compound is used to create more complex dye structures, such as bis-azo dyes, where two azo groups are present, often leading to deeper and more intense colors. imrpress.com Its use is also explored in the synthesis of functional dyes, where the chromophore is linked to other chemical moieties to impart properties like enhanced photostability or specific binding capabilities. researchgate.netekb.eg The reliable reactivity of its amino group and the powerful solubilizing effect of its sulfonic acid groups make it an indispensable tool for researchers creating next-generation colorants. nih.gov

Contributions to Pharmaceutical Chemistry and Drug Discovery Research

While its primary application is in dye chemistry, the structural motifs of 5-amino-1,3-benzenedisulfonic acid are also of interest in medicinal chemistry. The sulfonamide group (-SO₂NH-), which can be readily synthesized from sulfonic acids, is a well-known pharmacophore found in a multitude of therapeutic agents. flemingcollege.caresearchgate.net

Utilization as a Synthetic Building Block for Bioactive Molecules

5-Amino-1,3-benzenedisulfonic acid and its isomers serve as versatile starting materials or building blocks for the synthesis of more complex, biologically active molecules. scirp.org The amino group can be acylated or used in coupling reactions, while the sulfonic acid groups can be converted into sulfonyl chlorides and subsequently into sulfonamides. nih.govsci-hub.se This dual reactivity allows for the construction of diverse molecular scaffolds.

For instance, the related compound 4-Amino-1,3-benzenedisulfonic acid is used as a reagent in the synthesis of arylazopyridoxal phosphate (B84403) derivatives, which have been investigated as P2 receptor antagonists. lookchem.comtheclinivex.com P2 receptors are involved in various physiological processes, making them a target for conditions related to inflammation and pain. lookchem.com The core structure provided by the aminobenzenedisulfonic acid is crucial for orienting the other functional groups of the molecule correctly to interact with the biological target.

Bioactive Scaffolds Derived from Aminobenzenesulfonic Acid Analogs

| Derivative Class | Synthetic Role of Aminobenzenesulfonic Acid | Investigated Biological Activity | Reference |

| Arylazopyridoxal Phosphates | Reagent providing the substituted aryl core. | P2 Receptor Antagonism | lookchem.comtheclinivex.com |

| Triazinyl-benzenesulfonamides | Core sulfonamide structure for modification. | Carbonic Anhydrase Inhibition | nih.gov |

| Diphenyl Ether Sulfonamides | Structural backbone for the sulfonamide moiety. | Caspase-1 Inhibition |

Exploration in the Synthesis of Therapeutically Relevant Derivatives

The synthesis of novel sulfonamide-based compounds is an active area of research, and precursors like aminobenzenedisulfonic acids are valuable in this context. flemingcollege.casci-hub.se Research has explored the synthesis of various sulfonamide derivatives for a range of therapeutic targets. For example, studies have focused on creating libraries of diphenyl ether sulfonamides as potential inhibitors of caspase-1, an enzyme implicated in inflammatory diseases.

Similarly, benzenesulfonamide (B165840) derivatives bearing 1,3,5-triazine (B166579) and amino acid moieties have been synthesized and investigated as inhibitors of human carbonic anhydrase isozymes, some of which are associated with tumors. nih.gov The general synthetic strategy often involves reacting a sulfonyl chloride (derived from a sulfonic acid) with an amine to form the key sulfonamide linkage. nih.gov The inherent functionality of 5-amino-1,3-benzenedisulfonic acid provides a platform for creating such derivatives, where the amino group can be further modified to explore structure-activity relationships.

Innovations in Analytical Chemistry Methodologies

The unique chemical structure of 5-Amino-1,3-benzenedisulfonic acid, featuring both a reactive amino group and two strongly acidic sulfonic acid groups, makes it and its derivatives valuable tools in modern analytical chemistry. These functionalities are exploited to enhance the detection and quantification of various molecules, from complex biomolecules to small organic compounds.

Development of Derivatization Reagents for Biomolecule Analysis (e.g., Peptides, Proteins, Amino Acids)

In the field of proteomics and metabolomics, the precise analysis of biomolecules such as peptides, proteins, and amino acids is crucial. Derivatization, the process of chemically modifying an analyte, is a key strategy to improve its analytical properties for techniques like mass spectrometry (MS). 5-Amino-1,3-benzenedisulfonic acid serves as a precursor for the synthesis of highly effective derivatization reagents.

A prominent example is the synthesis of 5-formyl-benzene-1,3-disulphonic acid (5-FBDSA) . google.com This reagent is created from 5-Amino-1,3-benzenedisulfonic acid and is designed to react with the primary amine groups (the N-terminus and the side chain of lysine (B10760008) residues) of peptides and proteins. The key features of this derivatization are:

Introduction of Fixed Negative Charges: The two sulfonic acid groups on the reagent introduce strong, fixed negative charges to the derivatized peptide. This significantly enhances ionization efficiency in negative-ion mode mass spectrometry.

Improved Fragmentation: The presence of the sulfonic acid groups facilitates proton mobility, which in turn promotes fragmentation of the peptide backbone during tandem mass spectrometry (MS/MS) analysis. This leads to the generation of more comprehensive and interpretable fragment ion spectra, which is essential for de novo peptide sequencing—the process of determining an amino acid sequence without a reference genome. google.commdpi.com

Enhanced Sequencing Information: Unlike other reagents where the derivatization signal can diminish for amino acids distant from the modification site, 5-FBDSA has demonstrated a higher mobile proton affinity for distant amino acids. This allows for more reliable detection of amino acid sequences further down the peptide chain. google.com

Research has shown that the in-solution derivatization of tryptic peptides with reagents like FBDSA allows for robust identification of microorganisms from complex samples, such as urine, by enabling detailed de novo sequencing of microbial peptides via MALDI-TOF/TOF mass spectrometry. mdpi.com

Table 1: Application of 5-FBDSA in Biomolecule Derivatization

| Analyte Class | Analytical Technique | Purpose of Derivatization | Research Finding |

|---|---|---|---|

| Peptides & Proteins | MALDI-TOF/TOF MS | De novo sequencing | Enables direct identification of pathogens from biological samples by improving peptide fragmentation and sequence coverage. mdpi.com |

Application in Quantitative Spectroscopic and Chromatographic Assays

The quantification of analytes is a cornerstone of analytical chemistry. 5-Amino-1,3-benzenedisulfonic acid and its close structural analogs have found utility as internal standards in quantitative assays, particularly in nuclear magnetic resonance (qNMR) spectroscopy.

An internal standard is a compound added in a known amount to an unknown sample to facilitate quantification. The ideal internal standard has a signal that is sharp, well-resolved from analyte signals, and does not interact with the sample matrix. nih.govsigmaaldrich.com In the context of protein and amino acid quantification, disodium (B8443419) 1,3-benzenedisulfonate (BDSA) , a salt of the parent acid, has been successfully employed. nih.gov

In a method for protein quantification, protein samples are first hydrolyzed into their constituent amino acids. These amino acids are then analyzed by ¹H-qNMR. A study exploring this method tested several aromatic compounds as potential internal standards and found that BDSA was a suitable candidate. nih.gov

Key findings from this research include:

Optimal pH Conditions: An alkaline pH of 12 was identified as optimal for minimizing signal overlap in the aromatic region of the NMR spectrum for the four aromatic amino acids (histidine, phenylalanine, tyrosine, and tryptophan). nih.gov

High Recovery Rates: Using internal standards like BDSA and its analogs, the quantification of amino acids from a standard mixture showed high recovery rates, approximately 97% for histidine, phenylalanine, and tyrosine at a concentration of about 1 mM. nih.gov

Accurate Protein Quantification: When applied to a certified reference material of bovine serum albumin (BSA), the method yielded accurate quantification of specific amino acids, demonstrating its viability for precise protein measurement. nih.gov

The use of sulfonated aromatic compounds like BDSA as internal standards in qNMR provides a reliable and traceable method for the absolute quantification of biomolecules, which is a critical need in metrology and clinical chemistry. nih.govfujifilm.com

Catalytic Science and Materials Research Endeavors

The combination of sulfonic acid and amino functional groups on a stable benzene (B151609) ring makes 5-Amino-1,3-benzenedisulfonic acid and related structures attractive building blocks in catalysis and materials science.

Role in the Development of Supported Catalysts and Ligands

In catalysis, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Such complexes are often the active catalysts in chemical reactions. The properties of the ligand can be tuned to control the catalyst's activity and selectivity. Supported catalysts are those where the active catalytic species is anchored to a solid material, which facilitates catalyst recovery and reuse.

The 1,3-benzenedisulfonate framework is utilized in creating complex ligands for supported catalysts. A recent study demonstrated the synthesis of a novel, efficient, and recyclable heterogeneous catalyst using 1,3-benzenedisulfonic acid disodium salt as a key starting material. nih.govacs.org The multi-step synthesis involved:

Converting the disodium salt to 1,3-benzenedisulfonyl chloride . nih.govacs.org

Reacting the disulfonyl chloride with melamine (B1676169) to create a complex bis(triazinyl)disulfonamide ligand. nih.govacs.org

Immobilizing this ligand onto a solid support made of modified layered double hydroxides (LDHs).

Coordinating copper (Cu) ions to the immobilized ligand to form the final active catalyst.

This resulting copper-supported catalyst demonstrated high efficiency in the multi-component synthesis of complex heterocyclic compounds like pyrano[2,3-d]pyrimidines. nih.govacs.org The solid support allowed the catalyst to be easily recovered and reused multiple times without a significant loss in its catalytic activity. This work highlights how the benzenedisulfonate structure can serve as a robust scaffold for building sophisticated ligands and anchoring them to solid supports to create advanced catalytic systems.

Exploration in Polymer and Advanced Materials Science (e.g., Sulfonimide-Containing Polymers)

5-Amino-1,3-benzenedisulfonic acid is a valuable monomer in the synthesis of advanced functional polymers. Its aromatic structure provides thermal and mechanical stability, while the sulfonic acid groups introduce ion-exchange capabilities, and the amino group provides a reactive site for polymerization.

These features are particularly sought after in the development of sulfonated polyimides (SPIs) . mdpi.com SPIs are a class of high-performance polymers being extensively researched as alternative proton exchange membranes (PEMs) for fuel cells. The sulfonic acid (-SO₃H) groups are hydrophilic and acidic, creating channels within the polymer matrix that facilitate the transport of protons—the fundamental process of a PEM. researchgate.net

While direct polymerization of 5-Amino-1,3-benzenedisulfonic acid is one route, related sulfonated diamine monomers are often synthesized and copolymerized with other monomers (like anhydrides) to precisely control the properties of the final polymer. mdpi.com The goal is to achieve a high ion exchange capacity (IEC) and proton conductivity without causing excessive swelling or loss of mechanical strength in the membrane when hydrated. researchgate.net

Furthermore, the sulfonic acid groups can be converted into sulfonimide groups. The synthesis of aromatic 1,2-disulfonimides from starting materials like 2-amino-5-methyl-benzenesulfonic acid has been explored, showcasing a pathway to create monomers with highly acidic N-H protons. rsc.org These sulfonimide-containing polymers are of interest because the delocalization of the negative charge over two sulfonyl groups makes the proton more acidic than in a sulfonic acid group, which can potentially enhance proton conductivity in low-humidity environments.

Related structures, such as 4-formyl-1,3-benzenedisulfonic acid disodium salt , have also been used to introduce dense acid functionalities into polymer networks, for instance, by incorporating them into cross-linked polyvinyl alcohol (PVA) membranes to improve proton conduction. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Amino-1,3-benzenedisulfonic acid |

| 5-formyl-benzene-1,3-disulphonic acid (5-FBDSA) |

| Lysine |

| disodium 1,3-benzenedisulfonate (BDSA) |

| Histidine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Bovine serum albumin (BSA) |

| 1,3-benzenedisulfonic acid disodium salt |

| 1,3-benzenedisulfonyl chloride |

| Melamine |

| Copper |

| 2-amino-5-methyl-benzenesulfonic acid |

| 4-formyl-1,3-benzenedisulfonic acid disodium salt |

Computational and Theoretical Studies of 5 Amino 1,3 Benzenedisulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. These calculations, typically performed using DFT, can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. iucr.orgrsc.orgbeilstein-journals.org For many related aminobenzenesulfonic acid derivatives, DFT studies have been used to explore their electronic properties and reactivity profiles. researchgate.nettandfonline.comscience.gov These studies often involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic descriptors. iucr.org However, specific values for the HOMO-LUMO gap, molecular orbital surfaces, and other energetic properties for 5-Amino-1,3-benzenedisulfonic acid are not available in existing literature.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and dynamics simulations are instrumental in mapping the intricate pathways of chemical reactions. These computational techniques can visualize transition states and calculate activation energies, providing a microscopic view of how a reaction proceeds. For instance, DFT calculations have been used to investigate the trimolecular sulfonation mechanism of benzene (B151609) to produce 1,3-benzenedisulfonic acid, a related precursor compound. scribd.com Furthermore, molecular dynamics simulations are widely used to study the behavior of molecules in solution or their interaction with biological targets like proteins. scielo.brnih.govmdpi.comnih.gov

Synthetic routes for compounds structurally similar to 5-Amino-1,3-benzenedisulfonic acid, such as other aminobenzenesulfonic acids and their derivatives, are documented. nih.govrsc.orgkingston.ac.ukrsc.org These often involve multi-step processes including sulfonation and amination. While the synthesis of pyrazole (B372694) derivatives using related starting materials has been described, the computational simulation of the reaction mechanisms for 5-Amino-1,3-benzenedisulfonic acid itself remains an unexplored area of research. rsc.orgrsc.orgresearchgate.net

Prediction of Chemical Reactivity and Spectroscopic Signatures

Theoretical calculations are highly effective in predicting how and where a molecule will react. Reactivity descriptors derived from DFT, such as Fukui functions and Molecular Electrostatic Potential (MEP) maps, can identify the most likely sites for electrophilic or nucleophilic attack. researchgate.netnih.gov This predictive capability is crucial for designing new synthetic routes and understanding a molecule's biological activity. researchgate.net

Furthermore, computational methods can generate theoretical spectroscopic signatures, including FT-IR, Raman, and NMR spectra. nih.govresearchgate.net These predicted spectra are invaluable for identifying and characterizing newly synthesized compounds by comparing them with experimental data. tandfonline.comchemicalpapers.comresearchgate.net Studies on analogous molecules like 2-amino-1,4-benzenedisulfonic acid have successfully utilized DFT for such predictions. researchgate.nettandfonline.comresearchgate.net Despite the power of these predictive tools, the specific calculated spectra and reactivity maps for 5-Amino-1,3-benzenedisulfonic acid have not been reported.

Environmental Research Perspectives on Industrial Processes Involving 5 Amino 1,3 Benzenedisulfonic Acid and Its Derivatives

Process Optimization for Green Chemistry and Sustainable Manufacturing

The manufacturing of dye intermediates, such as 5-amino-1,3-benzenedisulfonic acid, is increasingly scrutinized for its environmental impact. Consequently, research has been directed towards adopting green chemistry principles and sustainable manufacturing practices to mitigate pollution and enhance resource efficiency. ontosight.aielchemy.com

A primary focus of green chemistry in this sector is the development of cleaner and more efficient synthesis routes. ontosight.ai Innovations include the use of novel, reusable catalysts to drive reactions under milder conditions, thereby reducing energy consumption and the formation of hazardous byproducts. rsc.orgnih.gov For instance, research into the synthesis of related heterocyclic compounds, which are also important in the dye industry, has demonstrated the use of recyclable metal-organic frameworks (MOFs) as catalysts. These MOFs, which can be based on structures involving 1,3-benzenedisulfonic acid, facilitate multi-component reactions in environmentally benign solvents like water/ethanol (B145695) mixtures, offering high yields and short reaction times. rsc.orgnih.gov This approach minimizes the use of hazardous organic solvents and allows for easy separation and reuse of the catalyst. nih.gov

Sustainable manufacturing strategies also emphasize resource optimization and waste management. ontosight.ai This includes the responsible sourcing of raw materials, such as high-purity aromatic compounds, and implementing rigorous quality control to minimize waste. elchemy.com Energy efficiency is another critical component, with a push towards adopting energy-saving equipment and optimizing production processes to decrease greenhouse gas emissions. elchemy.com The integration of advanced technologies like artificial intelligence is being explored to further optimize production, reduce costs, and improve product quality.

The broader concept of Cleaner Production Assessment (CPA) is being applied to the dye and dye intermediates sector. This systematic approach involves analyzing production processes to identify inefficiencies in raw material and energy use, evaluating alternative technologies and materials, and implementing cost-effective solutions to reduce waste and environmental impact.

Table 1: Green Chemistry Approaches in Dye Intermediate Synthesis

| Green Chemistry Principle | Application in Dye Intermediate Manufacturing | Key Benefits |

|---|---|---|

| Use of Catalysis | Employing reusable catalysts like metal-organic frameworks (MOFs) for synthesis. rsc.orgnih.gov | Increased reaction efficiency, reduced energy needs, catalyst recyclability, minimal waste. nih.gov |

| Safer Solvents & Auxiliaries | Utilizing water/ethanol mixtures instead of hazardous organic solvents. rsc.org | Reduced environmental pollution and worker exposure to toxic chemicals. |

| Energy Efficiency | Operating reactions at lower temperatures (e.g., 55 °C) and optimizing equipment. elchemy.comrsc.org | Lower greenhouse gas emissions and reduced operational costs. elchemy.com |

| Waste Prevention | Developing one-pot, multi-component reactions to reduce separation steps and byproducts. rsc.org | Higher atom economy, less chemical waste, and simplified purification processes. rsc.org |

Research on Wastewater Treatment and Effluent Remediation Strategies

The production of 5-amino-1,3-benzenedisulfonic acid and its derivatives generates wastewater containing residual chemicals, byproducts, and sulfonated aromatic amines, which are often resistant to conventional biological treatment. iwaponline.comsciencepublishinggroup.com Research into effective wastewater treatment and remediation is therefore critical.

A significant area of research is the use of combined anaerobic-aerobic treatment systems. iwaponline.comresearchgate.net Azo dyes, which are major consumers of intermediates like sulfonated aromatic amines, are typically decolorized under anaerobic conditions through the reductive cleavage of the azo bond. frontiersin.orgacs.org This process, however, generates aromatic amines which may not be fully mineralized anaerobically and can be toxic. iwaponline.comfrontiersin.org Subsequent aerobic treatment is then required to degrade these amines. acs.org Studies using sequencing batch reactors (SBRs) have shown high decolorization yields (up to 90%) in the anaerobic phase, but the subsequent mineralization of the resulting sulfonated aromatic amines in the aerobic phase can be challenging and incomplete. iwaponline.comresearchgate.net

Advanced Oxidation Processes (AOPs) are another promising strategy. Techniques like ozonation, particularly when catalyzed, can effectively break down the complex and poorly biodegradable organic pollutants found in dye intermediate wastewater. sciencepublishinggroup.com One study highlighted a combined process of "ozone catalytic oxidation + biochemical degradation," which significantly improved the biodegradability of the wastewater, allowing for effective subsequent treatment and ensuring the final effluent met discharge standards. sciencepublishinggroup.com

Enzymatic treatment offers a highly specific and effective method for removing sulfonated aromatic amines. Enzymes like peroxidases have been shown to successfully remove these compounds through oxidative polymerization. nih.govdntb.gov.ua In one study, Arthromyces ramosus peroxidase achieved a 90% removal of amines generated from the reduction of reactive azo dyes. nih.govdntb.gov.ua The enzymatic reaction converts the soluble amines into colored compounds that can then be removed by a coagulant. nih.govdntb.gov.ua Other methods like adsorption using materials such as activated carbon or specialized composites are also employed to remove dye and amine pollutants from wastewater. mdpi.comspringerprofessional.de

Table 2: Wastewater Remediation Techniques for Sulfonated Aromatic Amines

| Treatment Strategy | Mechanism | Reported Efficiency/Findings | Reference |

|---|---|---|---|

| Anaerobic/Aerobic SBR | Anaerobic decolorization of azo dyes followed by aerobic degradation of aromatic amines. | Up to 90% decolorization; however, mineralization of sulfonated aromatic amines can be incomplete. | iwaponline.comresearchgate.net |

| Catalytic Ozonation | Oxidation of complex organic molecules to improve biodegradability. | Effluent meets discharge standards (CODcr ≤450 mg/L, BOD5 ≤200 mg/L). | sciencepublishinggroup.com |

| Enzymatic Treatment (Peroxidase) | Oxidative polymerization of aromatic amines, followed by coagulation. | Up to 90% removal of specific sulfonated aromatic amines. | nih.govdntb.gov.ua |

| Adsorption | Physical binding of pollutants to adsorbent materials. | Effective for removing various dyes and amine pollutants. | mdpi.comspringerprofessional.de |

Mechanistic Studies of Environmental Degradation of Related Compounds

Understanding the environmental degradation pathways of 5-amino-1,3-benzenedisulfonic acid and related compounds is essential for assessing their long-term environmental fate. These compounds are often intermediates in the production of azo dyes, and their degradation is closely linked to the breakdown of these larger molecules. acs.orgjocpr.com

The primary mechanism for the initial breakdown of azo dyes in anaerobic environments is the enzymatic cleavage of the azo bond (–N=N–) by azoreductases. frontiersin.orgtandfonline.com This reductive cleavage results in the formation of corresponding aromatic amines. frontiersin.org For example, the biodegradation of Reactive Black 5 (RB5) dye using a co-culture of Pseudomonas putida and Lysinibacillus sphaericus begins with azoreductase-mediated cleavage, which produces intermediates including 4-Amino-5-hydroxy-1,3-benzenedisulfonic acid . jneonatalsurg.com

Following the initial reductive cleavage, these aromatic amine intermediates undergo further degradation, typically under aerobic conditions. acs.org This subsequent stage often involves oxidation catalyzed by enzymes such as peroxidases and laccases. jneonatalsurg.comnih.gov In the degradation pathway of RB5, the intermediate 4-Amino-5-hydroxy-1,3-benzenedisulfonic acid is further oxidized by peroxidases to form 5-Hydroxy-1,3-benzenedisulfonic acid . jneonatalsurg.com This step is crucial as it modifies the aromatic ring, making it more susceptible to further breakdown.

The degradation process continues with desulfonation and hydroxylation reactions, leading to ring cleavage and the formation of smaller, non-toxic organic acids like maleic acid, succinic acid, and fumaric acid. jneonatalsurg.com The complete breakdown of the aromatic structure into these simple organic acids signifies near-complete mineralization of the original pollutant. jneonatalsurg.com

However, studies have shown that many sulfonated aromatic amines exhibit poor biodegradability under various environmental conditions, suggesting they may persist and not be fully removed during conventional wastewater treatment. nih.govresearchgate.net The specific structure of the amine, including the position of the sulfonate groups, significantly influences its degradability. For instance, research has found that while 2-aminobenzenesulfonic acid and 4-aminobenzenesulfonic acid can be degraded under specific aerobic conditions, many other sulfonated naphthalenes and benzenes are more recalcitrant. nih.gov

Table 3: Degradation Pathway of Reactive Black 5 (RB5) Involving a Benzenedisulfonic Acid Derivative

| Degradation Step | Enzyme/Process | Intermediate Formed | Reference |

|---|---|---|---|

| Initial Azo Bond Cleavage (Anaerobic) | Azoreductase | 4-Amino-5-hydroxy-1,3-benzenedisulfonic acid | jneonatalsurg.com |

| Oxidation of Amine Intermediate (Aerobic) | Peroxidase | 5-Hydroxy-1,3-benzenedisulfonic acid | jneonatalsurg.com |

| Further Degradation | Desulfonation, Hydroxylation, Ring Cleavage | Maleic acid, Succinic acid, Fumaric acid | jneonatalsurg.com |

Q & A

Q. What are the primary synthetic routes for 5-amino-1,3-benzenedisulfonic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sulfonation and amination steps. For example, sulfonation of benzene derivatives with fuming sulfuric acid introduces sulfonic acid groups, followed by nitration and reduction to introduce the amino group. Key variables include temperature control (e.g., 80–100°C for sulfonation) and stoichiometric ratios of reagents. Evidence from analogous sulfonic acid syntheses (e.g., sodium 3-amino-4-hydroxybenzenesulfonate) suggests that optimizing reaction time and purification via recrystallization (e.g., using ethanol/water mixtures) can improve yields to >80% .

Q. How is 5-amino-1,3-benzenedisulfonic acid characterized, and what analytical techniques are critical for confirming purity?

Answer: Characterization involves:

- NMR Spectroscopy : To confirm aromatic proton environments and sulfonic/amino group positions.

- HPLC : For purity assessment, using reversed-phase columns with UV detection at 254 nm.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 280.1).

- Elemental Analysis : To validate C, H, N, and S content within ±0.3% theoretical values.

Refer to standardized descriptors (e.g., SMILES, InChIKey) for cross-referencing structural data .

Q. What are the solubility properties of 5-amino-1,3-benzenedisulfonic acid in common solvents?

Answer: The compound is highly soluble in polar solvents due to its sulfonic acid groups. Experimental data for similar sulfonic acids (e.g., 2-amino-1,3,4-thiadiazole-5-sulfonamide) show solubility in water (4.74 g/L at 15°C) and ethanol (>50 g/L at 25°C). Adjusting pH (e.g., using NaOH) enhances aqueous solubility via salt formation .

Q. What safety precautions are required when handling 5-amino-1,3-benzenedisulfonic acid in the laboratory?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers under inert atmosphere (e.g., N₂) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for 5-amino-1,3-benzenedisulfonic acid?

Answer: Discrepancies often arise from differences in sample purity, solvent grades, or measurement protocols. For example:

- Solubility : Compare data under standardized conditions (e.g., USP/PhEur methods). If solubility in DMSO varies, test batch purity via HPLC .

- Reactivity : Replicate reactions using controlled stoichiometry (e.g., 1:1.2 molar ratios for sulfonation) and track intermediates via TLC .

Q. What strategies optimize the regioselective functionalization of 5-amino-1,3-benzenedisulfonic acid for pharmaceutical applications?

Answer:

- Protection/Deprotection : Protect the amino group with acetyl chloride before introducing substituents (e.g., alkylation at sulfonic acid sites).

- Catalysis : Use Pd/C or CuI for cross-coupling reactions (e.g., Sonogashira coupling) to attach aryl/alkyne groups.

- Sulfonamide Formation : React with R-NCO in DMF to generate sulfonamide derivatives, a common pharmacophore .

Q. How does pH affect the stability of 5-amino-1,3-benzenedisulfonic acid in aqueous solutions?

Answer: Stability studies show:

- Acidic Conditions (pH <3) : Protonation of sulfonic groups reduces solubility, leading to precipitation.

- Neutral/Alkaline Conditions (pH 7–10) : Enhanced stability due to deprotonated sulfonate ions.

Monitor degradation via UV-Vis spectroscopy (λmax ~290 nm) over 24–72 hours .

Q. What computational methods predict the reactivity of 5-amino-1,3-benzenedisulfonic acid in supramolecular assemblies?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrostatic interactions between sulfonate groups and cations (e.g., Na⁺).

- Molecular Dynamics (MD) : Simulate self-assembly in water to predict aggregation behavior.

- pKa Prediction : Use software like MarvinSuite to estimate amino group pKa (~4.5) for protonation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.